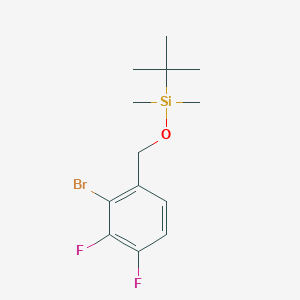
(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane is an organosilicon compound that features a bromine, two fluorine atoms, and a methoxy group attached to a phenyl ring, which is further bonded to a tert-butyl-dimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane typically involves the following steps:
Bromination: The starting material, 3,4-difluoroanisole, undergoes bromination using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide to yield 2-bromo-3,4-difluoroanisole.
Silylation: The brominated product is then subjected to silylation using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to afford this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimized Reaction Conditions: Utilizing optimized reaction conditions to maximize yield and purity.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Implementing advanced purification techniques such as distillation and chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Tetrahydrofuran, dichloromethane, ethanol.
Major Products
Substituted Phenyl Compounds: Products from substitution reactions.
Biaryl Compounds: Products from coupling reactions.
Phenols: Products from hydrolysis reactions.
科学研究应用
(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with unique properties.
Pharmaceuticals: Investigated for potential use in drug discovery and development.
Catalysis: Utilized as a precursor in the preparation of catalysts for various chemical reactions.
作用机制
The mechanism of action of (2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.
Pathways: It may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.
相似化合物的比较
Similar Compounds
- (4-bromophenoxy)-tert-butyldimethylsilane
- (2-bromo-4-methoxyphenyl)methoxy-tert-butyl-dimethylsilane
- (2-bromo-3,4-difluorophenyl)trimethylsilane
Uniqueness
(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions in various chemical processes, making it a valuable intermediate in organic synthesis and material science.
属性
IUPAC Name |
(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrF2OSi/c1-13(2,3)18(4,5)17-8-9-6-7-10(15)12(16)11(9)14/h6-7H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIIYVLCFSUMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=C(C=C1)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrF2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
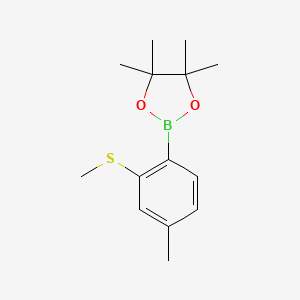
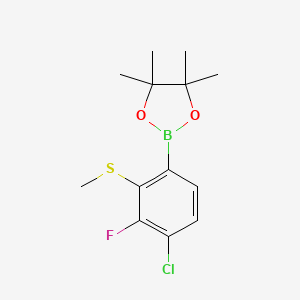
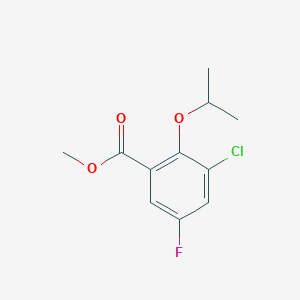
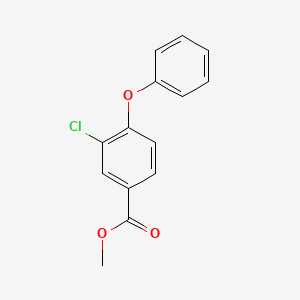
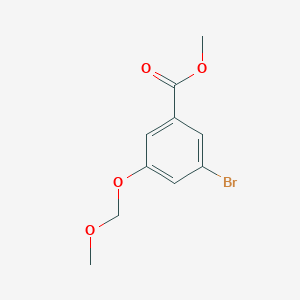
![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
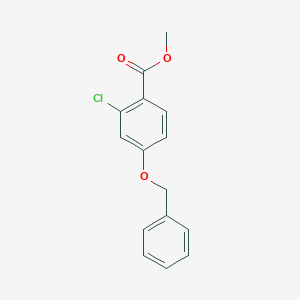
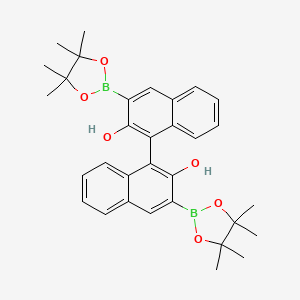
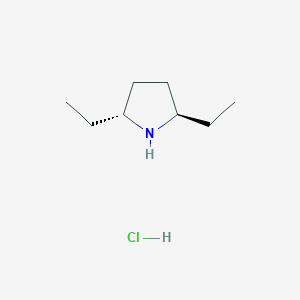
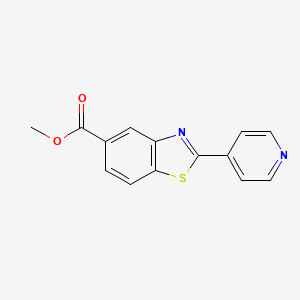
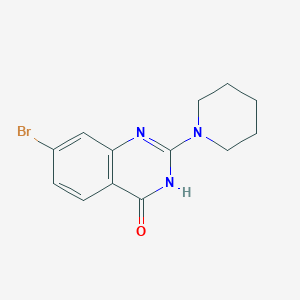
![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)
![tert-butyl 7-propan-2-yloxypyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B6298326.png)
